molecular formula C19H21NO5S B5084966 methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5084966
M. Wt: 375.4 g/mol
InChI Key: XAOAXRKDLXKJAZ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a functionalized cyclopenta[b]thiophene derivative characterized by:

  • Core structure: A fused bicyclic system (cyclopenta[b]thiophene) providing rigidity and planar geometry.
  • Substituents: A methyl ester at position 2. A propanoylamino group at position 2, substituted with a 4-methoxyphenoxy moiety.

Properties

IUPAC Name

methyl 2-[2-(4-methoxyphenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-11(25-13-9-7-12(23-2)8-10-13)17(21)20-18-16(19(22)24-3)14-5-4-6-15(14)26-18/h7-11H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOAXRKDLXKJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C20H23NO7
  • Molecular Weight : 393.40 g/mol
  • IUPAC Name : this compound

The presence of methoxy groups and a cyclopentathiophene structure contributes to its unique reactivity and biological properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibitors can disrupt tumor growth.
  • Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, thus preventing cancer cell proliferation.

Antitumor Activity

A study evaluated the antitumor effects of this compound against various cancer cell lines. The results showed significant cytotoxicity with an IC50 ranging from 23.2 to 49.9 μM, indicating strong potential as an anticancer agent.

Compound IDIC50 (μM)Cell LineMechanism of Action
Compound 123.2MCF-7 (Breast)Apoptosis induction
Compound 249.9HeLa (Cervical)Cell cycle arrest
Compound 352.9A549 (Lung)Enzyme inhibition

Case Studies

  • MCF-7 Breast Cancer Cells : Treatment with the compound resulted in a reduction of cell viability by approximately 26.86%. Analysis showed increased early and late apoptotic cells compared to untreated controls.
    • Early Apoptosis (AV+/PI−): 8.73%
    • Late Apoptosis (AV+/PI+): 18.13%
  • Cell Cycle Analysis : Flow cytometry results indicated that the compound induced G2/M phase arrest, leading to a significant increase in cells at this stage compared to controls.

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Cyclopenta[b]thiophene Methyl ester, 2-(4-methoxyphenoxy-propanoylamino) C₁₉H₂₀N₂O₅S* 388.44*
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Ethyl ester, 4-phenylbenzoylamino C₂₃H₂₁NO₃S 391.5
Methyl 2-(3-phenylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene Methyl ester, 3-phenylpropanoylamino C₁₈H₁₉NO₃S 329.41
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester Cyclopenta[b]thiophene Methyl ester, 2-hydroxy-benzylideneamino C₁₇H₁₅NO₃S 313.37

Notes:

  • The cyclopenta[b]thiophene core is conserved across analogs, but substituent variations alter electronic and steric properties.
  • Ethyl vs. methyl esters (e.g., vs. target) marginally increase lipophilicity (higher molecular weight).

Substituent Effects on Physicochemical Properties

Compound Name Substituent XLogP3* Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound 4-Methoxyphenoxy-propanoylamino ~4.5 (estimated) 1 (amide NH) 5 (ester, methoxy, amide)
Ethyl 2-[(4-phenylbenzoyl)amino]-... 4-Phenylbenzoylamino 5.9 1 4
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-... 4-Methoxy-4-oxobutanoylamino 1 6
Methyl 2-[(diphenylacetyl)amino]-... Diphenylacetylamino 1 3

Observations :

  • Bulky substituents (e.g., diphenylacetyl in ) increase lipophilicity (higher XLogP).
  • Polar groups (e.g., methoxy in the target compound or 4-oxobutanoyl in ) elevate hydrogen-bond acceptor counts, enhancing solubility.

Key Insights :

  • The Petasis reaction () offers modularity for introducing diverse substituents but with moderate yields.

Implications for Target Compound :

  • The 4-methoxyphenoxy group could confer antioxidant or anti-inflammatory activity, analogous to phenolic derivatives.
  • Lack of direct activity data for the target compound necessitates further pharmacological profiling.

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